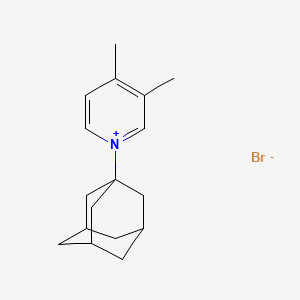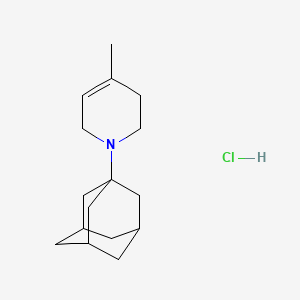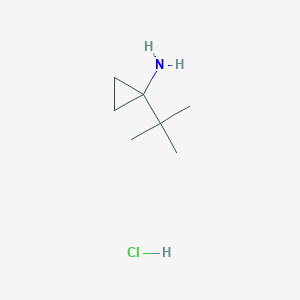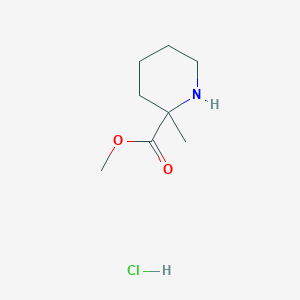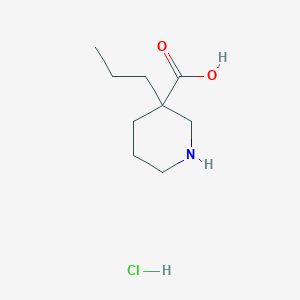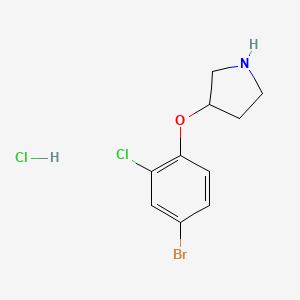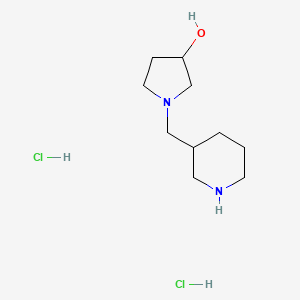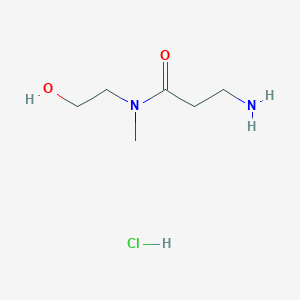
Ethyl 3-(cyclopropylamino)-2-methylpropanoate
Übersicht
Beschreibung
Ethyl 3-(cyclopropylamino)-2-methylpropanoate is a chemical compound with the empirical formula C9H17NO2 and a molecular weight of 171.24 . It is a solid substance .
Molecular Structure Analysis
The SMILES string representation of Ethyl 3-(cyclopropylamino)-2-methylpropanoate is O=C(OCC)C©CNC1CC1 . The InChI representation is 1S/C9H17NO2/c1-3-12-9(11)7(2)6-10-8-4-5-8/h7-8,10H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 3-(cyclopropylamino)-2-methylpropanoate is a solid substance . More detailed physical and chemical properties are not found in the searched resources.Wissenschaftliche Forschungsanwendungen
Cyclopropane Derivatives in Chemical Synthesis
Cyclopropane derivatives are valuable in chemical synthesis due to their reactivity and potential to create complex molecular structures. For example, the formation of cyclopropane derivatives in the Blaise rearrangement demonstrates the versatility of these compounds in synthetic organic chemistry, providing pathways to synthesize phenyl- and methyl-substituted cyclopropanecarboxylates, which have potential applications in the development of new materials and pharmaceuticals (Abe & Suehiro, 1982).
Biological Evaluation and Pharmacological Applications
The synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety illustrate the pharmacological relevance of these compounds. Such derivatives have been identified as effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for treating conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders (Boztaş et al., 2019).
Ethylene Response Inhibition in Plants
Research on inhibitors of ethylene responses in plants, particularly through compounds like 1-Methylcyclopropene (1-MCP), provides insights into the use of cyclopropane derivatives in agriculture to extend the shelf life of fruits and vegetables. These compounds bind to the ethylene receptor, blocking its action and delaying ripening and senescence processes in ethylene-sensitive plant tissues (Sisler & Serek, 1997).
Advanced Materials and Sensing Technologies
The development of nonconjugated biocompatible macromolecular luminogens incorporating cyclopropyl-related structures for sensing and removals of heavy metals like Fe(III) and Cu(II) demonstrates the potential of cyclopropane derivatives in creating advanced materials for environmental monitoring and remediation. These materials exhibit unique fluorescence properties and high adsorption capacities for metal ions, making them suitable for detecting and removing pollutants from water sources (Dutta et al., 2020).
Eigenschaften
IUPAC Name |
ethyl 3-(cyclopropylamino)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)7(2)6-10-8-4-5-8/h7-8,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPJTQFHFDIHDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CNC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(cyclopropylamino)-2-methylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



